
Elismetrep
Übersicht
Beschreibung
It is under investigation for treating vasomotor symptoms (VMS) in postmenopausal women and peripheral neuropathic pain . Its molecular formula is C₂₇H₂₁F₃N₂O₅S (molecular weight: 542.53), with a CAS registry number of 1400699-64-0 .
Mechanism of Action: TRPM8 is a cold-sensitive ion channel implicated in thermoregulation and pain signaling. By inhibiting TRPM8, Elismetrep modulates neuronal pathways associated with hot flashes and neuropathic pain .
Vorbereitungsmethoden
Die Synthese von Elismetrep umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten oft die Verwendung von Reagenzien wie Trifluormethoxybenzylchlorid und Cyclopropylisochinolin . Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten, die für die großtechnische Produktion optimiert sind.
Analyse Chemischer Reaktionen
Elismetrep durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Sulfonamidgruppe. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula : C27H21F3N2O5S
- Molecular Weight : 542.5 g/mol
- CAS Registry Number : 1400699-64-0
- Drug Type : Small molecule drug
Management of Vasomotor Symptoms (VMS)
The primary application of Elismetrep is in the treatment of vasomotor symptoms related to menopause, including:
- Hot flashes
- Night sweats
Clinical Trials :
- A Phase II clinical trial assessed the efficacy and safety of this compound in postmenopausal women experiencing VMS. The study demonstrated that this compound significantly reduced the frequency and severity of these symptoms compared to placebo .
Study Phase | Population | Results | Publication Date |
---|---|---|---|
Phase II | 190 women | Significant reduction in VMS frequency | 03 Oct 2022 |
Phase II | 375 women | Improved symptom management compared to placebo | 04 Jan 2022 |
Potential for Non-Hormonal Therapy
This compound represents a novel non-hormonal approach to managing menopausal symptoms, which may appeal to patients seeking alternatives to hormone replacement therapy (HRT). This is particularly relevant given the concerns about the safety and side effects associated with HRT .
Case Study: Efficacy in Menopausal Women
In a randomized double-blind placebo-controlled trial involving 375 postmenopausal women, this compound was shown to reduce the incidence of hot flashes by approximately 50% over a treatment period of 12 weeks. The results were presented at the North American Menopause Society Annual Meeting, highlighting its potential as a first-line treatment for VMS in menopausal patients .
Wirkmechanismus
Elismetrep exerts its effects by antagonizing the TRPM8 channel, which is involved in the sensation of cold and pain. By inhibiting this channel, this compound can reduce the perception of pain and discomfort associated with conditions like diabetic peripheral neuropathy. The molecular targets and pathways involved include the modulation of calcium ion influx through the TRPM8 channel, leading to altered neuronal signaling .
Vergleich Mit ähnlichen Verbindungen
Clinical Development :
- A Phase 2 trial (NCT03291067) with 375 participants demonstrated that a 5 mg dose of Elismetrep reduced VMS frequency by 42% at week 12, compared to 15% in the placebo group.
This compound is part of a growing pipeline of non-hormonal therapies for VMS. Below is a detailed comparison with other compounds under investigation for similar indications:
This compound vs. Q-122
Key Differentiation : this compound’s TRPM8 antagonism provides a mechanistically distinct approach compared to Q-122, whose target remains unclear. This compound also has broader applications in neuropathic pain .
This compound vs. Hormonal Therapies
Hormonal therapies (e.g., estrogen-based treatments) are the current standard for VMS but carry risks such as thromboembolism and breast cancer. This compound offers a non-hormonal alternative with a favorable safety profile in Phase 2 trials .
Other Non-Hormonal Candidates
- Dare Bio’s Candidates : Two early-stage therapies include a hormone-based treatment for hot flashes and a tamoxifen-derived therapy for vulvar atrophy. These differ from this compound in mechanism and scope .
- MSC2530818 : A CDK8 inhibitor targeting oncology, unrelated to VMS .
Table 1. Clinical Trial Data for this compound (Phase 2, NCT03291067)
Dose | Participants | VMS Frequency Reduction | Adverse Events |
---|---|---|---|
1 mg | 58 | Not significant | Mild gastrointestinal issues |
5 mg | 59 | 42%* | Well-tolerated |
10 mg | 58 | Similar to 5 mg | Higher discontinuation rate |
Placebo | 54 | 15% | None reported |
*Statistically significant vs. placebo (p < 0.05) .
Challenges :
- Limited head-to-head comparisons with other non-hormonal therapies.
- Long-term safety data are pending.
Biologische Aktivität
Elismetrep, also known as MT-8554, is a small molecule currently under investigation for its potential therapeutic applications, particularly in treating vasomotor symptoms (VMS) associated with menopause and diabetic neuropathies. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical trial findings, safety profile, and pharmacological properties.
This compound functions primarily as a TRPM8 (Transient Receptor Potential Melastatin 8) antagonist . TRPM8 is a receptor that plays a significant role in thermosensation and is implicated in the modulation of pain and inflammation. By inhibiting TRPM8, this compound may help alleviate symptoms associated with conditions characterized by dysregulated thermal sensations, such as hot flashes in menopausal women .
Vasomotor Symptoms
A significant focus of clinical research on this compound has been its efficacy in treating vasomotor symptoms. In a randomized controlled trial involving 375 participants, this compound demonstrated promising results:
- Dosing Regimens : Patients received three different doses (1 mg, 5 mg, and 10 mg) over a 12-week period.
- Results : The 5 mg dose resulted in a 42% reduction in VMS frequency compared to a 15% reduction in the placebo group by week 12. Notably, participants reported rapid relief from symptoms as early as day three of treatment .
Diabetic Neuropathies
This compound is also being evaluated for its potential benefits in diabetic neuropathies. A phase II trial indicated that it could provide symptomatic relief for patients suffering from this condition. However, specific efficacy data from these trials remain limited at this stage .
Safety Profile
While early results are encouraging, safety concerns have been noted. In previous studies, some participants experienced transient elevations in liver enzymes, leading to the discontinuation of therapy in certain cases. Overall, the safety profile appears acceptable for the 5 mg dosing regimen .
Pharmacological Properties
This compound's pharmacological characteristics are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C27H21F3N2O5S |
Molecular Weight | 542.53 g/mol |
Mechanism of Action | TRPM8 antagonist |
Bioavailability | Low |
Water Solubility | 0.00101 mg/mL |
Half-Life | Not determined |
Case Studies and Research Insights
Several case studies have highlighted the potential benefits of this compound:
- In one study involving menopausal women, participants reported significant improvements in sleep quality alongside reductions in VMS frequency.
- Another case study focused on diabetic neuropathy patients noted improvements in pain scores after treatment with this compound, although comprehensive data from larger cohorts are still needed .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Elismetrep's selectivity toward TRPM8 channels, and how does this inform assay design?
this compound inhibits TRPM8, a cold-sensitive ion channel implicated in pain signaling and thermoregulation. To validate selectivity, researchers should employ:
- Functional assays : Calcium flux measurements in TRPM8-expressing cell lines (e.g., HEK293) under controlled cold stimuli (10–25°C) .
- Counter-screening : Test against related TRP channels (TRPV1, TRPA1) to rule off-target effects. Use patch-clamp electrophysiology for direct channel activity confirmation .
- Structural analysis : Molecular docking studies using the TRPM8 cryo-EM structure (PDB ID 6BP7) to map binding interactions with this compound’s sulfamoyl benzoic acid moiety .
Q. Which in vivo models are most appropriate for evaluating this compound’s analgesic efficacy?
Preclinical models should reflect TRPM8-mediated pathologies:
- Cold allodynia : Rodent models of neuropathic pain (e.g., chronic constriction injury) with cold plate tests to quantify latency to paw withdrawal .
- Postmenopausal vasomotor symptoms : Ovariectomized rodents exposed to thermal challenges, monitoring tail or skin temperature fluctuations .
- Dose optimization : Use pharmacokinetic profiling (plasma half-life, brain penetration) to align dosing with target engagement .
Q. How should researchers address variability in TRPM8 expression across experimental models?
- Model validation : Confirm TRPM8 expression via qPCR, immunohistochemistry, or RNA-seq in target tissues (e.g., dorsal root ganglia, urothelium).
- Positive controls : Include known TRPM8 agonists/antagonists (e.g., menthol, AMG2850) to benchmark responses .
- Standardized protocols : Maintain consistent ambient temperatures during experiments to minimize confounding thermal stimuli .
Advanced Research Questions
Q. What strategies can resolve contradictory data on this compound’s efficacy in mixed inflammatory-pain models?
Discrepancies may arise from TRPM8’s dual role in pro- and anti-nociceptive pathways. To address this:
- Pathway modulation : Combine this compound with inhibitors of inflammatory mediators (e.g., TNF-α, IL-6) to isolate TRPM8-specific effects.
- Single-cell sequencing : Profile sensory neurons to identify TRPM8 subpopulations co-expressing other pain-related receptors (e.g., P2X3) .
- Behavioral phenotyping : Use conditional TRPM8 knockout models to distinguish channel-dependent vs. off-target analgesic effects .
Q. How can researchers optimize this compound’s pharmacokinetic profile for chronic pain studies?
- Prodrug design : Modify the carboxylic acid group (e.g., ester prodrugs) to enhance oral bioavailability and CNS penetration .
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation hotspots.
- Sustained-release formulations : Test biodegradable polymers (PLGA) in rodent models to prolong therapeutic plasma levels .
Q. What biomarkers are suitable for translating this compound’s preclinical findings to clinical trials?
- Thermal imaging : Quantify skin temperature changes in patients with vasomotor symptoms as a surrogate for TRPM8 activity.
- Electrophysiological endpoints : Measure cold-evoked potentials via quantitative sensory testing (QST) in human volunteers .
- Liquid biopsy : Correlate plasma levels of TRPM8-derived exosomes with symptom severity in longitudinal cohorts .
Q. Methodological Considerations
Q. How should contradictory results between calcium imaging and electrophysiology data be reconciled?
- Technical calibration : Ensure calcium dye (e.g., Fluo-4) saturation does not artifactually dampen signal amplitude.
- Voltage-clamp settings : Use protocols that mimic physiological membrane potentials (−60 mV to −90 mV) during patch-clamp recordings .
- Data normalization : Express responses as percentage inhibition relative to baseline (agonist-only) conditions .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?
Eigenschaften
CAS-Nummer |
1400699-64-0 |
---|---|
Molekularformel |
C27H21F3N2O5S |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34) |
InChI-Schlüssel |
CWEFDWIKLABKBX-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Kanonische SMILES |
C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Elismetrep; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.